
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H9BFNO3 . It has a molecular weight of 196.97 g/mol . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” consists of a phenyl ring substituted with a fluorine atom, a methylcarbamoyl group, and a boronic acid group . The InChI representation of the molecule is InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) .
Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid”, are important chemical building blocks employed in cross-coupling reactions . They can reversibly bind to diol functional groups, which has been utilized for fluorescent detection of saccharides .
Physical And Chemical Properties Analysis
“(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a melting point of 173-175°C . The compound has a topological polar surface area of 69.6 Ų .
Wissenschaftliche Forschungsanwendungen
Sensing Applications
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: is utilized in sensing applications due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions. This property is exploited in both homogeneous assays and heterogeneous detection systems, where the compound can be used at the interface of the sensing material or within the bulk sample .
Biological Labelling
The interaction of boronic acids with diols is also beneficial for biological labelling. This application is significant in the study of cellular processes and protein manipulation, where (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can be used to label specific molecules within a biological system .
Protein Manipulation and Modification
Researchers use boronic acids for protein manipulation and modification. This includes altering protein structures, functions, or interactions within a cell, which can be crucial for understanding protein behavior and developing therapeutic strategies .
Separation Technologies
In separation technologies, boronic acids are employed for their selective binding properties(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can be used to separate and purify biomolecules, particularly those containing diol groups, from complex mixtures .
Development of Therapeutics
The compound’s ability to interact with various biological molecules makes it a candidate for the development of therapeutics. It can be involved in the design of drug molecules that target specific biological pathways or structures .
Electrophoresis of Glycated Molecules
Boronic acids are used in the electrophoresis of glycated molecules. This application is particularly relevant in the analysis of glycosylated proteins and sugars, which is important in diabetes research and diagnostics .
Building Materials for Analytical Methods
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: can serve as a building block for microparticles and polymers used in analytical methods. These materials can be designed to respond to specific stimuli or to release substances like insulin in a controlled manner .
Carbohydrate Chemistry and Glycobiology
Finally, the compound plays a crucial role in carbohydrate chemistry and glycobiology. Its applications extend to the analysis, separation, protection, and activation of carbohydrates, which are fundamental processes in the study of biological systems and the development of carbohydrate-based drugs .
Safety and Hazards
“(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be utilized in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling, the boronic acid acts as a nucleophilic organic group. During the transmetalation phase of the reaction, the boronic acid group is transferred from boron to palladium . This forms a new Pd–C bond, effectively linking the two organic groups .
Biochemical Pathways
The compound’s role in the suzuki–miyaura coupling suggests it plays a part in the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry .
Pharmacokinetics
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability and, potentially, its bioavailability.
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests it contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic compounds.
Action Environment
Environmental factors such as temperature and oxygen levels can influence the action, efficacy, and stability of 3-Fluoro-4-(methylcarbamoyl)phenylboronic acid. As mentioned, the compound should be stored in an inert atmosphere at 2-8°C , indicating that it may be sensitive to these conditions.
Eigenschaften
IUPAC Name |
[3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSXSBGNMOZTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660187 | |
| Record name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849833-86-9 | |
| Record name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)
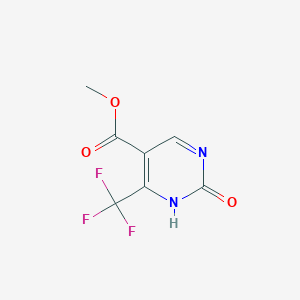
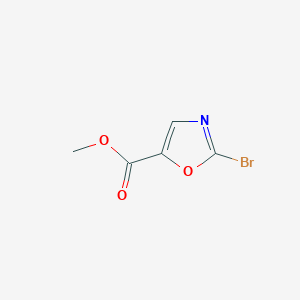

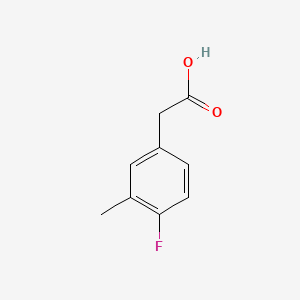
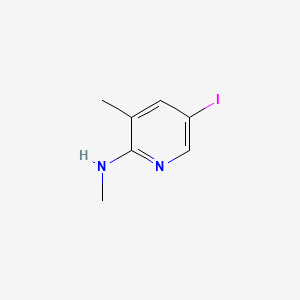
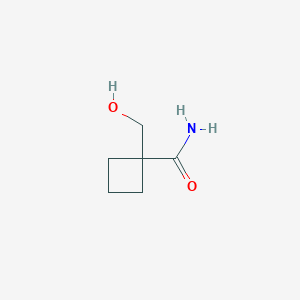



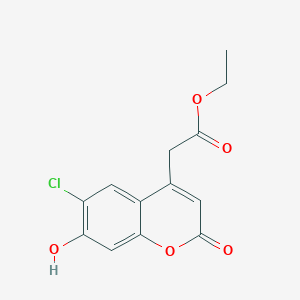
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)